
Aziridin-1-yl(cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-yl(cyclopentyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(cyclopentyl)methanone typically involves the reaction of aziridine with cyclopentanone under specific conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of automated systems and reactors can also minimize the risk of side reactions and improve the overall safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-yl(cyclopentyl)methanone undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles, leading to the formation of amine derivatives.
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Substitution: This compound can undergo substitution reactions where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to activate the aziridine ring.
Major Products Formed
Nucleophilic Ring Opening: Amine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oximes and other oxidized derivatives.
Substitution: Substituted aziridine derivatives with different functional groups.
Applications De Recherche Scientifique
Aziridin-1-yl(cyclopentyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its cytotoxic activity.
Materials Science: This compound is used as a building block for the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of aziridin-1-yl(cyclopentyl)methanone involves the activation of the aziridine ring, which can then undergo nucleophilic attack. The ring strain in the aziridine moiety makes it highly reactive, allowing it to participate in various chemical reactions. The compound can form aziridinium ions in the presence of acids, which are highly reactive intermediates that can further react with nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridin-1-yl(aryl)methanone: Similar in structure but with an aryl group instead of a cyclopentyl group.
Aziridin-1-yl(alkyl)methanone: Similar in structure but with an alkyl group instead of a cyclopentyl group.
Azetidines: Four-membered nitrogen-containing heterocycles that are less strained and less reactive compared to aziridines.
Uniqueness
Aziridin-1-yl(cyclopentyl)methanone is unique due to its specific combination of the aziridine ring and the cyclopentyl group.
Propriétés
Numéro CAS |
36601-87-3 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
aziridin-1-yl(cyclopentyl)methanone |
InChI |
InChI=1S/C8H13NO/c10-8(9-5-6-9)7-3-1-2-4-7/h7H,1-6H2 |
Clé InChI |
UMOYWKWGQHDUCC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



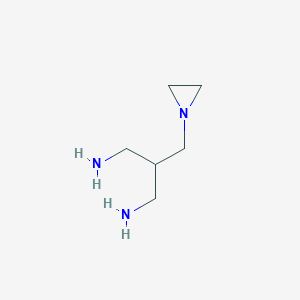
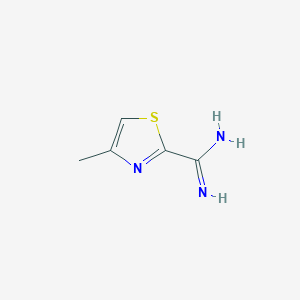
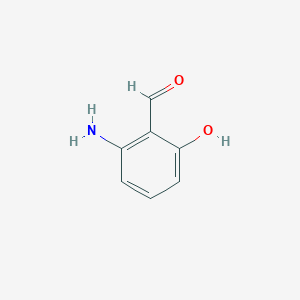
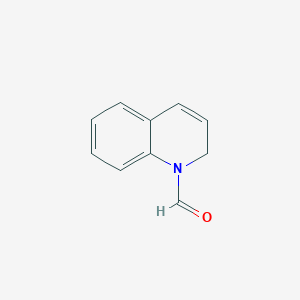
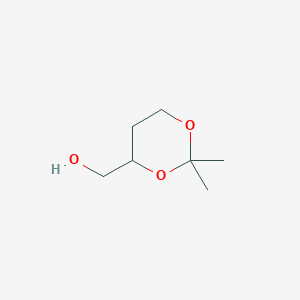


![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
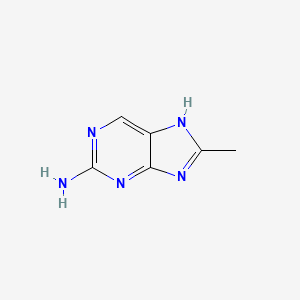
![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)
